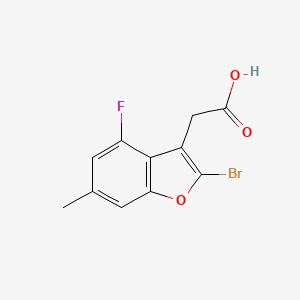

2-(2-Bromo-4-fluoro-6-methylbenzofuran-3-yl)acetic acid

Description

2-(2-Bromo-4-fluoro-6-methylbenzofuran-3-yl)acetic acid is a halogenated benzofuran derivative with a carboxylic acid functional group. Its structure comprises a benzofuran core substituted with bromo (at position 2), fluoro (position 4), and methyl (position 6) groups, linked to an acetic acid moiety at position 2. This compound’s unique substitution pattern imparts distinct electronic and steric properties, making it a candidate for pharmaceutical intermediates or materials science applications.

Properties

Molecular Formula |

C11H8BrFO3 |

|---|---|

Molecular Weight |

287.08 g/mol |

IUPAC Name |

2-(2-bromo-4-fluoro-6-methyl-1-benzofuran-3-yl)acetic acid |

InChI |

InChI=1S/C11H8BrFO3/c1-5-2-7(13)10-6(4-9(14)15)11(12)16-8(10)3-5/h2-3H,4H2,1H3,(H,14,15) |

InChI Key |

ZBFLPMDAUAPFNM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)F)C(=C(O2)Br)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluoro-6-methylbenzofuran-3-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Fluorination: The substitution of a hydrogen atom with a fluorine atom.

Methylation: The addition of a methyl group to the benzofuran ring.

Acetic Acid Addition:

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of 2-(2-Bromo-4-fluoro-6-methylbenzofuran-3-yl)acetic acid may involve similar synthetic routes but on a larger scale. This typically includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluoro-6-methylbenzofuran-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Substitution: The bromine, fluorine, or methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 2-(2-Bromo-4-fluoro-6-methylbenzofuran-3-yl)acetic acid typically involves multiple organic reactions, including:

- Suzuki–Miyaura Coupling: A key method for forming carbon-carbon bonds.

- Substitution Reactions: The bromine and fluorine atoms can be replaced with other functional groups.

- Oxidation and Reduction Reactions: These reactions can yield various derivatives, expanding the compound's utility in synthesis.

Medicinal Chemistry

The compound has been investigated for its potential anticancer properties . Studies indicate that it can inhibit cell proliferation in various cancer cell lines, such as HepG2 (hepatoblastoma), MCF7 (breast cancer), and A549 (lung cancer).

Table 1: Anticancer Activity of 2-(2-Bromo-4-fluoro-6-methylbenzofuran-3-yl)acetic acid

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15 | Induction of apoptosis via caspase activation |

| MCF7 | 20 | Inhibition of cell cycle progression |

| A549 | 18 | Modulation of signaling pathways |

The mechanism of action is believed to involve interactions with specific molecular targets, affecting pathways related to apoptosis and cell cycle regulation.

Antimicrobial Activity

Research has shown that compounds similar to 2-(2-Bromo-4-fluoro-6-methylbenzofuran-3-yl)acetic acid exhibit antimicrobial properties. For instance, benzofuran derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various benzofuran derivatives, including this compound. It was found to exhibit significant cytotoxicity against multiple cancer types, attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Properties

In a study focusing on halogenated benzofuran derivatives, certain compounds were tested for their antimicrobial efficacy. The results indicated that some derivatives showed promising inhibition against specific bacterial strains, suggesting potential therapeutic applications in infectious diseases.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluoro-6-methylbenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Core Structure Variations: Benzofuran vs. Dihydrobenzofuran: The dihydrobenzofuran analog (CAS 1000414-37-8) lacks aromaticity at positions 2 and 3, reducing planarity and altering solubility .

Substituent Effects :

- Halogen Positioning : Bromine at position 2 (target compound) versus position 4 (CAS 871035-64-2) influences steric hindrance and electronic effects. Fluorine at position 4 may enhance electron-withdrawing properties, stabilizing the carboxylate group .

- Methyl vs. Hydroxy Groups : The 6-methyl group in the target compound increases hydrophobicity compared to the 6-hydroxy substituent in CAS 1000414-37-8, which may enhance aqueous solubility .

Functional Group Impact: Acetic Acid vs. Acetophenone: The carboxylic acid group in the target compound enables hydrogen bonding and salt formation, unlike the ketone in 2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5), which is more reactive in nucleophilic additions .

Applications and Handling :

- Phenyl-based analogs (e.g., CAS 2384318-64-1) are used as intermediates under controlled conditions, aligning with the target compound’s likely role in synthesis .

- High-purity derivatives (97% in CAS 2384318-64-1) suggest stringent quality requirements for pharmaceutical applications .

Research Findings and Implications

- Structural Determinants of Reactivity : Halogen placement on aromatic systems significantly impacts electronic properties. For instance, bromine’s polarizability enhances van der Waals interactions, while fluorine’s electronegativity stabilizes adjacent functional groups .

- Biological Relevance : Benzofuran derivatives are explored for antimicrobial and anti-inflammatory activities. The target compound’s methyl group may improve membrane permeability compared to hydroxylated analogs .

- Synthetic Challenges : Introducing multiple halogens on benzofuran requires precise control to avoid side reactions, as seen in the synthesis of related intermediates .

Biological Activity

2-(2-Bromo-4-fluoro-6-methylbenzofuran-3-yl)acetic acid is a synthetic organic compound characterized by a unique molecular structure that includes a benzofuran moiety with specific halogen substitutions. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 2-(2-Bromo-4-fluoro-6-methylbenzofuran-3-yl)acetic acid is C11H8BrF O3, with a molecular weight of 287.08 g/mol. The presence of bromine and fluorine atoms, along with a methyl group on the benzofuran core, influences its chemical reactivity and biological properties. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C11H8BrFO3 |

| Molecular Weight | 287.08 g/mol |

| IUPAC Name | 2-(2-bromo-4-fluoro-6-methyl-1-benzofuran-3-yl)acetic acid |

| CAS Number | 1420794-23-5 |

Biological Activity

Research indicates that compounds within the benzofuran class exhibit diverse biological activities, including antioxidant , anticancer , anti-inflammatory , and antimicrobial properties. The unique halogen substitutions on the benzofuran core of 2-(2-Bromo-4-fluoro-6-methylbenzofuran-3-yl)acetic acid may enhance its efficacy in these areas.

Antioxidant Activity

Benzofuran derivatives have been studied for their ability to mitigate oxidative stress. For instance, some studies have shown that similar compounds can ameliorate H₂O₂-induced oxidative damage in cell lines, suggesting that 2-(2-Bromo-4-fluoro-6-methylbenzofuran-3-yl)acetic acid may possess comparable antioxidant properties .

Anticancer Activity

The anticancer potential of benzofuran derivatives is particularly noteworthy. Research has demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines, including leukemia and solid tumors. For example, a related benzofuran compound exhibited inhibition rates of over 70% against multiple cancer types at concentrations as low as 10 μM . The introduction of halogen atoms like bromine and fluorine is believed to enhance cytotoxicity through mechanisms such as apoptosis induction and cell cycle arrest .

| Cancer Cell Line | Inhibition Rate (%) at 10 μM |

|---|---|

| Leukemia K562 | 56.84% |

| Non-small cell lung cancer NCI-H460 | 80.92% |

| Colon cancer HCT-116 | 72.14% |

| Melanoma LOX IMVI | 72.69% |

Anti-inflammatory Activity

Benzofurans are also recognized for their anti-inflammatory properties. Compounds similar to 2-(2-Bromo-4-fluoro-6-methylbenzofuran-3-yl)acetic acid have shown effectiveness in reducing inflammation markers in various experimental models . This activity may be linked to the modulation of signaling pathways involved in inflammatory responses.

Case Studies

Several studies have explored the biological activity of benzofuran derivatives:

- Antioxidant Properties : A study involving methylated bromophenol derivatives indicated significant antioxidant activity, suggesting that structural modifications similar to those in 2-(2-Bromo-4-fluoro-6-methylbenzofuran-3-yl)acetic acid could enhance protective effects against oxidative stress .

- Cytotoxic Effects : Research on various benzofurans has shown promising results against cancer cell lines, with specific emphasis on the role of halogen substituents in increasing cytotoxicity and selectivity towards cancer cells compared to normal cells .

- Mechanistic Insights : Investigations into the mechanism of action for related compounds revealed interactions with cellular pathways that regulate apoptosis and cell proliferation, which are critical for developing effective anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.